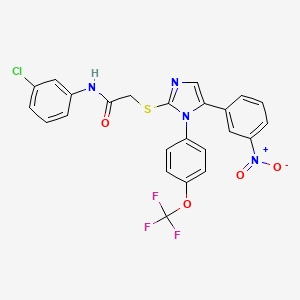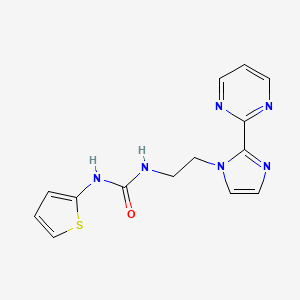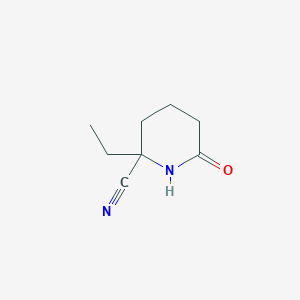
1-Hydroxy-3,3-dimethylazetidin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride is a chemical compound with the CAS Number: 2460749-20-4 . It has a molecular weight of 151.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-hydroxy-3,3-dimethylazetidin-2-one hydrochloride . The InChI code is 1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 151.59 .Aplicaciones Científicas De Investigación
Selective Oxidation of 1,2-Diols
Dimethyltin(IV)dichloride-catalyzed selective oxidation of 1,2-diols in water employs dibromoisocyanuric acid (DBI) or Br2 as oxidants, suggesting a method that activates the 1,2-diol moiety through the formation of stannylene acetal, enhancing selectivity and affording α-hydroxyketones in good to excellent yields. This method is safe and simple in operation, indicating a potential application of related compounds in selective oxidation processes (J. M. William, M. Kuriyama, & O. Onomura, 2013).
Tubulin-Targeting Antitumor Agents
The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones were explored, leading to the discovery of potent antiproliferative compounds. These compounds, including derivatives of 1-hydroxy-3,3-dimethylazetidin-2-one, exhibited IC50 values in the nanomolar range in breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced apoptosis, highlighting their potential as leads for antitumor agents (Thomas F. Greene et al., 2016).
Fluorescent Property Evaluation
A series of 1,3,5-triaryl-2-pyrazolines, synthesized from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazine hydrochloride, exhibited fluorescence properties in the blue region of the visible spectrum under ultraviolet radiation. The fluorescent behavior of these compounds, potentially including derivatives of 1-hydroxy-3,3-dimethylazetidin-2-one, offers insights into applications in materials science and bioimaging (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
One-Carbon Homologation
A one-pot method for the homologation of aldehyde to amide demonstrates the application of related compounds in synthesizing amides from aldehydes using a multi-component reaction. This showcases a novel approach to synthesizing complex molecules, potentially including applications for 1-hydroxy-3,3-dimethylazetidin-2-one derivatives (Damien Bonne, Mouloud Dekhane, & Jieping Zhu, 2005).
GPR14/Urotensin-II Receptor Agonist
The discovery of a nonpeptidic agonist for the urotensin-II receptor, with potential derivations from 1-hydroxy-3,3-dimethylazetidin-2-one, highlights its use in pharmacological research as a tool and potential drug lead, demonstrating the compound's versatility in receptor-targeted drug development (G. Croston et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-hydroxy-3,3-dimethylazetidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-5(2)3-6(8)4(5)7;/h8H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJRHYYTPJHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3,3-dimethylazetidin-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)







![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)
